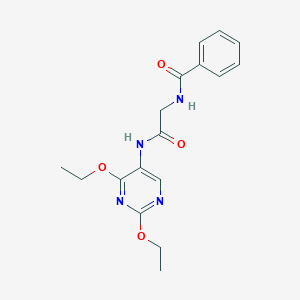

N-(2-((2,4-diethoxypyrimidin-5-yl)amino)-2-oxoethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-((2,4-diethoxypyrimidin-5-yl)amino)-2-oxoethyl)benzamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a benzamide group linked to a pyrimidine ring, which is further substituted with ethoxy groups. The unique structure of this compound makes it of interest in various fields, including medicinal chemistry and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2,4-diethoxypyrimidin-5-yl)amino)-2-oxoethyl)benzamide typically involves multiple steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between ethyl acetoacetate and urea in the presence of a base such as sodium ethoxide. This reaction yields 2,4-diethoxypyrimidine.

Amination: The 2,4-diethoxypyrimidine is then subjected to an amination reaction with an appropriate amine, such as 2-aminoacetophenone, under reflux conditions to introduce the amino group at the 5-position of the pyrimidine ring.

Formation of the Benzamide: The final step involves the reaction of the aminated pyrimidine with benzoyl chloride in the presence of a base like triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would ensure consistency and efficiency in production.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: N-(2-((2,4-diethoxypyrimidin-5-yl)amino)-2-oxoethyl)benzamide can undergo oxidation reactions, particularly at the ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced at the carbonyl group to form the corresponding alcohol.

Substitution: The ethoxy groups on the pyrimidine ring can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like sodium azide or primary amines in the presence of a catalyst.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyrimidine derivatives.

Aplicaciones Científicas De Investigación

N-(2-((2,4-diethoxypyrimidin-5-yl)amino)-2-oxoethyl)benzamide has several applications in scientific research:

Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets. It has shown promise in the development of anticancer and antimicrobial agents.

Biological Research: It is used as a probe to study enzyme interactions and cellular pathways, particularly those involving pyrimidine metabolism.

Materials Science: The compound’s unique structure makes it useful in the synthesis of novel materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism by which N-(2-((2,4-diethoxypyrimidin-5-yl)amino)-2-oxoethyl)benzamide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can mimic natural substrates, allowing the compound to inhibit or activate biological pathways. The benzamide group enhances binding affinity and specificity, making it a potent modulator of biological activity.

Comparación Con Compuestos Similares

Similar Compounds

- N-(2-(2,4-dimethoxypyrimidin-5-yl)amino)-2-oxoethyl)benzamide

- N-(2-(2,4-diethoxypyrimidin-5-yl)amino)-2-oxoethyl)aniline

Uniqueness

N-(2-((2,4-diethoxypyrimidin-5-yl)amino)-2-oxoethyl)benzamide is unique due to the presence of both ethoxy groups on the pyrimidine ring and the benzamide moiety. This combination provides a distinct electronic environment and steric profile, enhancing its interaction with biological targets compared to similar compounds.

This compound’s versatility and potential applications make it a valuable subject of study in various scientific fields

Actividad Biológica

N-(2-((2,4-diethoxypyrimidin-5-yl)amino)-2-oxoethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of diabetes and cancer research. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide backbone with a pyrimidine derivative attached via an amino group. The general structure can be represented as follows:

This structure allows for various interactions with biological targets, making it a candidate for further pharmacological studies.

1. Antidiabetic Properties

Recent studies have highlighted that derivatives similar to this compound exhibit protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress-induced apoptosis. A notable analog was shown to have an EC50 value of 0.1±0.01μM, indicating potent activity in protecting these cells from dysfunction associated with diabetes .

Table 1: Biological Activity of Related Compounds

| Compound Name | Max Activity (%) | EC50 (μM) |

|---|---|---|

| N-(2-(Benzylamino)-2-oxoethyl)benzamide | 100 | 0.1 ± 0.01 |

| This compound | TBD | TBD |

2. Cytotoxic Effects

In cancer research, compounds with similar structural motifs have been evaluated for their cytotoxicity against various cancer cell lines. For instance, studies indicate that certain benzamide derivatives demonstrate significant activity against breast (MDA-MB-231), pancreatic (SUIT-2), and colorectal (HT-29) cancer cell lines .

Table 2: Cytotoxic Activity of Related Compounds

| Compound Name | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 5e | MDA-MB-231 | <10 |

| Compound 5f | SUIT-2 | >20 |

| Compound 5g | HT-29 | <15 |

Structure-Activity Relationship (SAR)

SAR studies are crucial for understanding how modifications to the chemical structure influence biological activity. In the case of this compound, variations in the pyrimidine moiety and the length of the alkyl chain significantly affect potency and solubility.

Key Findings:

- Substituent Effects : Modifying the benzamide or pyrimidine ring can enhance β-cell protective activity.

- Solubility : Improved water solubility is observed with certain substitutions, making them more favorable for drug development.

Case Study 1: β-cell Protection Against ER Stress

A study demonstrated that a synthesized analog of N-(2-(Benzylamino)-2-oxoethyl)benzamide exhibited maximal β-cell protective activity at 100%, showcasing its potential as a therapeutic agent in diabetes management .

Case Study 2: Anticancer Activity

Research involving a series of benzamide derivatives showed that certain compounds outperformed standard chemotherapeutics like cisplatin in specific cancer cell lines, suggesting that structural modifications can lead to enhanced efficacy against malignancies .

Propiedades

IUPAC Name |

N-[2-[(2,4-diethoxypyrimidin-5-yl)amino]-2-oxoethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O4/c1-3-24-16-13(10-19-17(21-16)25-4-2)20-14(22)11-18-15(23)12-8-6-5-7-9-12/h5-10H,3-4,11H2,1-2H3,(H,18,23)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHXLODSGSUUWBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC=C1NC(=O)CNC(=O)C2=CC=CC=C2)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.